6-Chloro-5-ethynylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-ethynylpyrazin-2-amine is an organic compound with the molecular formula C6H4ClN3. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 6th position and an ethynyl group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-ethynylpyrazin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with pyrazine derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-ethynylpyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes or alkanes.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases like triethylamine.
Major Products Formed
Substitution: Formation of substituted pyrazines.
Oxidation: Formation of pyrazine carboxylic acids or ketones.
Reduction: Formation of pyrazine alkenes or alkanes.
Coupling: Formation of biaryl or diaryl compounds.
Scientific Research Applications
6-Chloro-5-ethynylpyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Industrial Chemistry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-ethynylpyrazin-2-amine involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-pyridinamine: Similar in structure but lacks the ethynyl group.
5-Ethynyl-2-pyridinamine: Similar but lacks the chlorine atom.
6-Chloro-5-ethynylpyrimidine: Similar core structure but with a pyrimidine ring instead of pyrazine.
Uniqueness
6-Chloro-5-ethynylpyrazin-2-amine is unique due to the combination of the chlorine and ethynyl groups on the pyrazine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C6H4ClN3 |
---|---|
Molecular Weight |
153.57 g/mol |
IUPAC Name |
6-chloro-5-ethynylpyrazin-2-amine |
InChI |
InChI=1S/C6H4ClN3/c1-2-4-6(7)10-5(8)3-9-4/h1,3H,(H2,8,10) |
InChI Key |
AKGGSNXKRRXAFB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC=C(N=C1Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.